molecular formula C11H15N3O2S B1290143 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 1065075-68-4

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1290143
CAS No.: 1065075-68-4
M. Wt: 253.32 g/mol
InChI Key: GZXJDOFLCMEPGA-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a cyclopentylamino group, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or dimethyl disulfide.

    Attachment of the Cyclopentylamino Group: The cyclopentylamino group can be attached through an amination reaction, where cyclopentylamine is reacted with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopentylamino group.

    2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopentylamino group and has a different substitution pattern.

    4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains an amino group instead of the cyclopentylamino group.

Uniqueness

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group, which can impart distinct biological and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJDOFLCMEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624890
Record name 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065075-68-4
Record name 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaOH (1 M aq, 31 mL) was added to a suspension of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (11.7 g, 41.6 mmol) in EtOH (14 mL) and the resulting mixture was heated at reflux for 1.5 h. The reaction mixture was cooled to RT and HCl (1 M aq) was added until pH 4 was reached. The white solid, which crashed out of solution, was collected by filtration, washed with water and heptane and then dried under reduced pressure to afford 10.241 g (97% yield) of 4-cyclopentylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 3
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 6
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4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

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